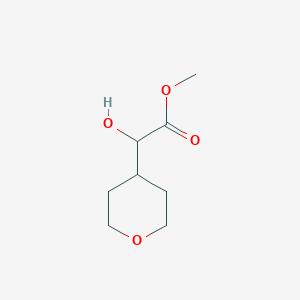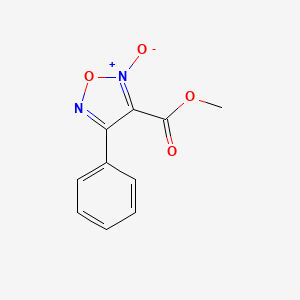
3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide is a heterocyclic compound that belongs to the class of oxadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a nitrile oxide with an alkyne or alkene, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of appropriate solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different oxides, while reduction can produce amines
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, including the development of new polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the biological context. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide include other oxadiazole derivatives such as:
- 3-(Methoxycarbonyl)-4-phenyl-1,2,5-thiadiazole
- 3-(Methoxycarbonyl)-4-phenyl-1,2,5-triazole
- 3-(Methoxycarbonyl)-4-phenyl-1,2,5-tetrazole
Uniqueness
The presence of the oxadiazole ring and the methoxycarbonyl group contributes to its distinct properties, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C10H8N2O4 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
methyl 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-15-10(13)9-8(11-16-12(9)14)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
VRYHZZYQDJBMIC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=[N+](ON=C1C2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
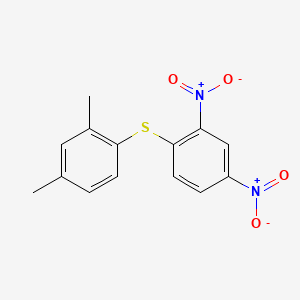
![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
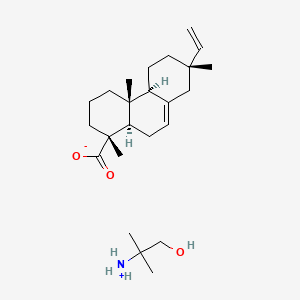
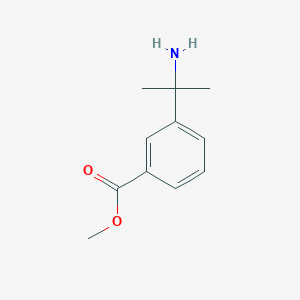

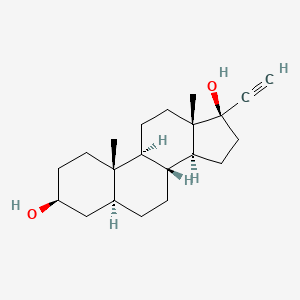
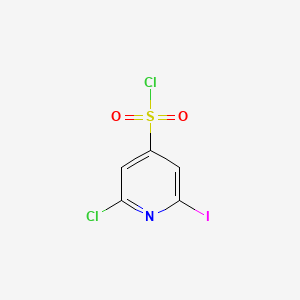
![L-[13C5]Xylose](/img/structure/B13442157.png)


